

"literature review of 1-Ethyl-3-methylimidazolium ionic liquids"

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Compound of Interest

Compound Name: *1-Ethyl-3-methylimidazolium benzoate*

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An In-depth Technical Guide to 1-Ethyl-3-methylimidazolium Ionic Liquids for Researchers and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium ([EMIM]) based ionic liquids (ILs) are a class of molten salts with melting points at or near room temperature. Composed of an organic 1-ethyl-3-methylimidazolium cation and a variety of possible anions, these compounds exhibit a unique set of properties including low vapor pressure, high thermal stability, and excellent solvating capabilities for a wide range of organic and inorganic materials.^{[1][2]} These characteristics make them highly attractive for a multitude of applications, including as green solvents in chemical synthesis, electrolytes in electrochemical devices, and as novel materials in drug delivery systems.^{[1][2][3]} This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of [EMIM]-based ionic liquids, with a particular focus on their relevance to researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The properties of 1-ethyl-3-methylimidazolium ionic liquids are highly tunable and depend significantly on the nature of the anion. A summary of key physicochemical data for several common [EMIM]-based ILs is presented in the tables below.

Table 1: General Properties of Selected 1-Ethyl-3-methylimidazolium Ionic Liquids

Anion	Chemical Formula	Molecular Weight (g/mol)	Melting Point (°C)
Acetate ([OAc] ⁻)	C ₈ H ₁₄ N ₂ O ₂	170.21	-
Chloride ([Cl] ⁻)	C ₆ H ₁₁ ClN ₂	146.62	87
Dicyanamide ([N(CN) ₂] ⁻)	C ₈ H ₁₁ N ₅	177.21	-
Ethyl Sulfate ([EtSO ₄] ⁻)	C ₈ H ₁₆ N ₂ O ₄ S	236.29	< 25
Tricyanomethanide ([C(CN) ₃] ⁻)	C ₉ H ₁₁ N ₅	201.22	-11[4]
Silver Dicyanide ([Ag(CN) ₂] ⁻)	C ₈ H ₁₁ AgN ₄	271.08	73[4]

Table 2: Viscosity and Ionic Conductivity of Selected 1-Ethyl-3-methylimidazolium Ionic Liquids

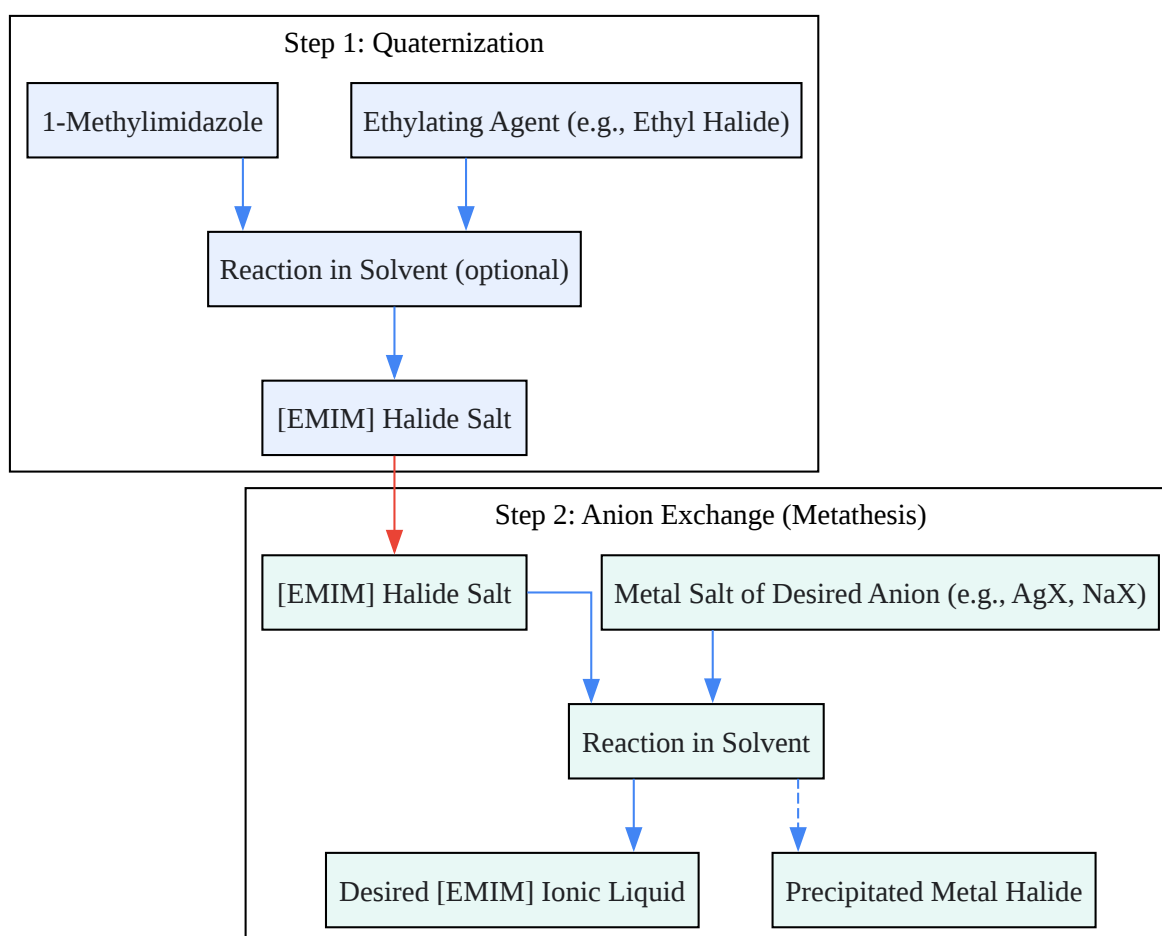
Anion	Temperature (°C)	Viscosity (cP)	Ionic Conductivity (S/cm)
Tricyanomethanide ([C(CN) ₃] ⁻)	22	18[4]	1.8 x 10 ⁻² (at 20°C)[4]
Dicyanamide ([N(CN) ₂] ⁻)	20	21	2.7 x 10 ⁻²
Tetrachloroaluminate ([AlCl ₄] ⁻)	22	18	-
Bis(trifluoromethylsulfonyl)imide ([CF ₃ SO ₂) ₂ N] ⁻)	22	28	-

Synthesis and Experimental Protocols

The synthesis of 1-ethyl-3-methylimidazolium ionic liquids can be achieved through various methods, primarily involving the quaternization of 1-methylimidazole followed by anion exchange.

General Synthesis Workflow

The following diagram illustrates a typical two-step synthesis process for [EMIM]-based ionic liquids.



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Caption: General two-step synthesis of [EMIM] ionic liquids.

Detailed Experimental Protocol: Synthesis of 1-Ethyl-3-methylimidazolium Acetate ([EMIM][OAc]) via the CBILS® Route

This protocol is adapted from a continuous flow method for producing high-purity ionic liquids.

Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Methylcarbonate ([EMIM][MC])

- **Reactant Preparation:** A mixture of 1-ethylimidazole (10 mmol), dimethylcarbonate (16 mmol), and methanol (60% by weight) is prepared.
- **Continuous Flow Reaction:** The prepared mixture is pumped through a continuous flow reactor at a temperature of 200°C and a pressure of 100 bar. A residence time of 2 hours is maintained.
- **Analysis:** The resulting mixture of [EMIM][MC] in methanol is analyzed by HPLC-UV-CAD to confirm the consumption of the starting material (1-ethylimidazole).^[5]

Step 2: Conversion to 1-Ethyl-3-methylimidazolium Acetate ([EMIM][OAc])

- **Acid Addition:** The [EMIM][MC] solution from Step 1 is mixed with acetic acid.
- **Reaction:** The reaction proceeds to form [EMIM][OAc], methanol, and carbon dioxide.
- **Purification:** The product is purified to remove any unreacted starting materials and byproducts.

Detailed Experimental Protocol: One-Step Synthesis of 1-Ethyl-3-methylimidazolium Ethyl Sulfate ([EMIM][EtSO₄])

This protocol describes a solvent-free, one-step synthesis method.

- **Reactant Setup:** 8.21 g of N-methylimidazole is added to a three-necked flask and heated to 50°C in a water bath with stirring.
- **Dropwise Addition:** 18.48 g of diethyl sulfate is added dropwise to the flask at a rate of one drop every 3 seconds using a constant pressure funnel. The reaction is maintained under a dry atmosphere with reflux.
- **Reaction Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Purification:** After the reaction is complete, the product is washed three times with ethyl acetate. The lower ionic liquid layer is separated.
- **Solvent Removal:** The residual ethyl acetate is removed by evaporation under reduced pressure at 70°C to yield a light yellow viscous liquid.^[6] The yield of this method can reach up to 97.39% with a product purity of over 99%.^[6]

Applications in Drug Development

The unique properties of [EMIM]-based ionic liquids make them promising candidates for various applications in the pharmaceutical and drug development sectors.

Solubility Enhancement of Active Pharmaceutical Ingredients (APIs)

Many active pharmaceutical ingredients exhibit poor solubility in water, which can limit their bioavailability. Ionic liquids, including those based on [EMIM], have demonstrated the ability to dissolve a wide range of APIs, offering a potential solution to this challenge.^{[1][2]} The tunability of the anion allows for the optimization of the ionic liquid's properties to match the specific requirements of a given drug molecule.

Drug Delivery Systems

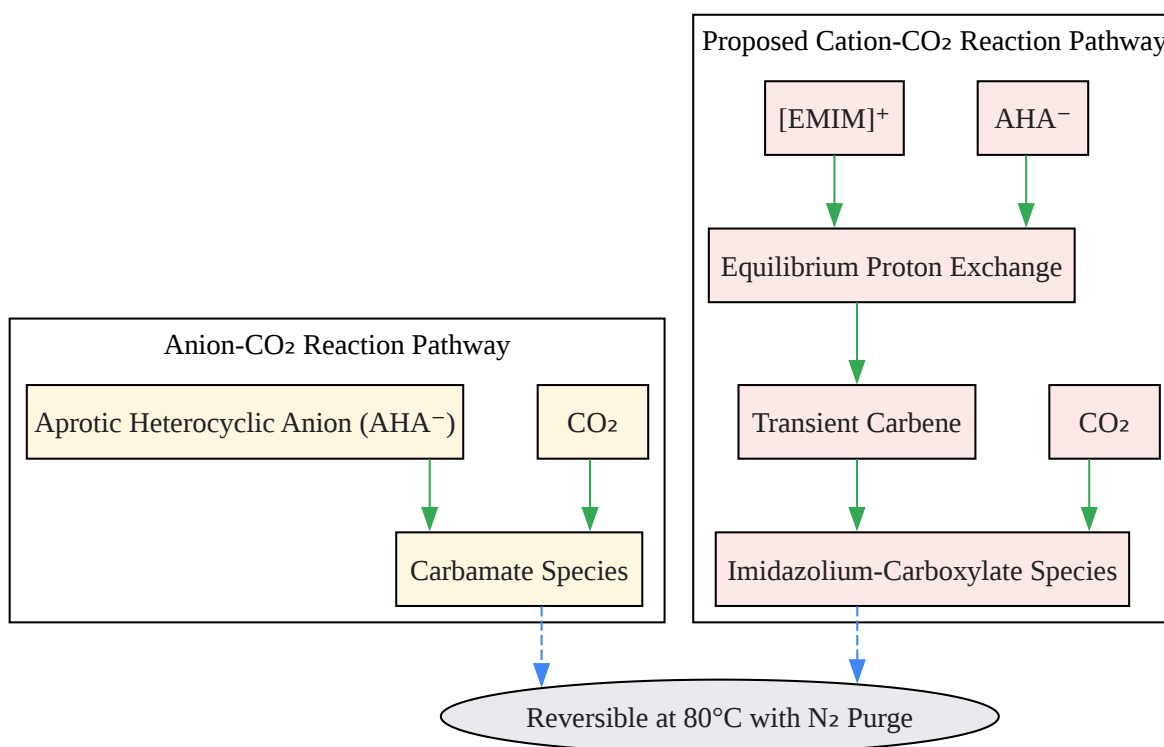
[EMIM]-based ionic liquids can be employed as components of drug delivery systems.^[1] Their ability to enhance the solubility and permeation of drugs can be leveraged in various formulations.^[1] Furthermore, the concept of creating active pharmaceutical ingredient-ionic

liquids (API-ILs), where the drug itself is part of the ionic liquid structure, is an emerging area of research that could lead to novel therapeutic formulations with improved properties.[1]

Signaling Pathways and Mechanisms

CO₂ Capture Mechanism of [EMIM]-based Ionic Liquids with Aprotic Heterocyclic Anions (AHAs)

Certain [EMIM]-based ionic liquids with basic aprotic heterocyclic anions (AHAs) are effective for CO₂ capture. The mechanism involves a chemical reaction between the anion and CO₂, and interestingly, a parallel pathway involving the imidazolium cation has been proposed.



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Caption: Proposed CO₂ capture mechanism in [EMIM]-AHA ILs.[7][8]

This dual-pathway mechanism, where both the anion and a transient carbene species formed from the cation can react with CO₂, highlights the complex and interesting chemistry of these ionic liquids. The reaction is reversible upon heating, allowing for the regeneration of the ionic liquid.^{[7][8]}

Toxicity and Biocompatibility

A critical consideration for the application of any new material in drug development is its toxicity and biocompatibility. The toxicity of ionic liquids is highly dependent on their structure, including both the cation and the anion.^[9] For instance, 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]) is considered to be a relatively safe choice for industrial applications due to its potential for biodegradability.^[10] However, comprehensive toxicological data is still needed for many [EMIM]-based ionic liquids to fully assess their suitability for pharmaceutical applications.^[10] Studies conducted by the National Toxicology Program on 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl) have provided valuable data on its effects in animal models.^[9] Researchers and drug development professionals must carefully evaluate the available toxicity data for any specific [EMIM]-based ionic liquid before considering its use.

Conclusion

1-Ethyl-3-methylimidazolium ionic liquids represent a versatile class of materials with significant potential across various scientific and industrial domains. Their tunable physicochemical properties, coupled with their efficacy as solvents and reaction media, make them particularly interesting for applications in drug development, from API synthesis and formulation to the creation of novel drug delivery systems. While further research into their long-term toxicity and environmental impact is necessary, the ongoing exploration of [EMIM]-based ILs is poised to unlock new possibilities in pharmaceutical science and technology.

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